molecular formula C14H13NO2 B1655193 p-Ethoxyphenyl 4-pyridyl ketone CAS No. 33077-69-9

p-Ethoxyphenyl 4-pyridyl ketone

Cat. No.: B1655193
CAS No.: 33077-69-9
M. Wt: 227.26 g/mol
InChI Key: RXAJQAWCYNWNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Ethoxyphenyl 4-pyridyl ketone (EEN600) is a ketone derivative featuring a para-ethoxyphenyl group linked to a 4-pyridyl moiety via a carbonyl bridge . Its structure combines an electron-donating ethoxy group on the benzene ring with the aromatic nitrogen-containing pyridyl group, which may influence its electronic properties, solubility, and reactivity. This compound belongs to a broader class of aryl-pyridyl ketones, which are of interest in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

33077-69-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(4-ethoxyphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H13NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-10H,2H2,1H3

InChI Key

RXAJQAWCYNWNGK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2

Other CAS No.

33077-69-9

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The ethoxy group in EEN600 may enhance electron donation, facilitating nucleophilic attacks or metal coordination compared to electron-withdrawing substituents .
  • Spectroscopic Signatures : Positional isomerism (2- vs. 4-pyridyl) significantly affects fragmentation patterns, enabling differentiation via mass spectrometry .
  • Material Science : Pyridyl ketones’ ability to coordinate metals suggests utility in MOF design, though piperidyl analogues may offer complementary properties in hydrophobic environments .

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